molecular formula C8H12N2O2S B11650431 5-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 74669-22-0

5-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B11650431
CAS No.: 74669-22-0
M. Wt: 200.26 g/mol
InChI Key: IRSXYVMZLDSECN-UHFFFAOYSA-N
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Description

5-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione: is a chemical compound with the molecular formula C8H12N2O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of butylamine with thiobarbituric acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of 5-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione exhibit significant anticancer properties. A study highlighted that certain analogs of this compound demonstrated cytotoxic effects against human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values below 100 μM . The mechanisms of action include inducing apoptosis and disrupting cellular proliferation pathways.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AHCT-116<100Apoptosis induction
Compound BHeLa<100Cell cycle arrest
Compound CMCF-7<100Mitochondrial dysfunction

1.2 Sedative Effects

As a barbiturate derivative, buthalital has been utilized for its sedative properties. Historically, it was used in surgical procedures for induction of anesthesia. Its efficacy in providing rapid sedation makes it a compound of interest in anesthetic formulations .

Material Science

2.1 Polymer Chemistry

The unique chemical structure of this compound allows it to serve as a precursor for various polymeric materials. Its derivatives have been explored for use in creating polymers with specific thermal and mechanical properties. These materials can be tailored for applications in coatings and adhesives due to their enhanced stability and performance characteristics .

Table 2: Properties of Polymers Derived from this compound

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polymer A20050
Polymer B22060

Case Studies

Case Study 1: Anticancer Research

A comprehensive study investigated the structure-activity relationship of various derivatives of buthalital. It was found that modifications at the 5-position significantly influenced the anticancer activity against multiple cell lines. The study concluded that substituents on the diazinane ring could enhance the compound's efficacy as an anticancer agent .

Case Study 2: Anesthetic Applications

Clinical trials have demonstrated the effectiveness of buthalital in inducing anesthesia with minimal side effects compared to traditional anesthetics. These findings suggest that buthalital could be a viable option for short-duration surgical procedures .

Mechanism of Action

The mechanism of action of 5-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also form coordination complexes with metal ions, which can enhance its biological activity. The exact pathways and molecular targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Uniqueness: 5-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its butyl substituent, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other thiobarbituric acid derivatives may not be as effective .

Biological Activity

5-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione, is a compound with significant potential in biological research and medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a subject of interest for studies related to enzyme inhibition and therapeutic applications.

  • Molecular Formula : C8H12N2O2S
  • Molecular Weight : 200.26 g/mol
  • CAS Number : 65959-99-1

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with thiol groups in proteins. This interaction can lead to the inhibition or modulation of enzyme activity, which is crucial in various biochemical pathways. The compound's sulfanylidene group is particularly reactive and plays a key role in its mechanism of action.

Biological Applications

Research has indicated several potential applications for this compound:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are involved in metabolic processes. Its structural properties suggest that it could be used to design selective inhibitors for therapeutic purposes.
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects, which could be beneficial in treating conditions associated with oxidative stress and inflammation .
  • Therapeutic Potential : Ongoing research is exploring its potential as a therapeutic agent in various diseases, particularly those involving dysregulated enzyme activity or oxidative damage.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFindings
BenchChem ResearchDemonstrated the compound’s ability to act as an enzyme inhibitor and suggested its use in protein interaction studies.
Crystal Structure AnalysisRevealed the molecular geometry and hydrogen bonding capabilities which contribute to its biological interactions .
Medicinal Chemistry StudiesHighlighted its potential role in developing new drugs targeting oxidative stress-related diseases .

Properties

CAS No.

74669-22-0

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

5-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C8H12N2O2S/c1-2-3-4-5-6(11)9-8(13)10-7(5)12/h5H,2-4H2,1H3,(H2,9,10,11,12,13)

InChI Key

IRSXYVMZLDSECN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)NC(=S)NC1=O

Origin of Product

United States

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